Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as EDMT-Tosyl) is a tetrahydropyrimidine derivative synthesized via multicomponent Biginelli-like reactions. Its structure features:
- A 3,4-dimethoxyphenyl group at position 4, contributing electron-rich aromaticity.
- A 2-oxo group, enabling hydrogen bonding and influencing tautomerism.
- An ethyl ester at position 5, affecting solubility and metabolic stability.
The tosyl group introduces distinct sulfonyl stretching vibrations (IR: ~1350–1150 cm⁻¹) and influences crystal packing via van der Waals interactions .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-5-32-22(26)20-17(13-33(28,29)16-9-6-14(2)7-10-16)24-23(27)25-21(20)15-8-11-18(30-3)19(12-15)31-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEPDJVIGOZOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens.
Antimicrobial Efficacy
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)... | Staphylococcus aureus | TBD |
| Other Tetrahydropyrimidines | Escherichia coli | TBD |
The presence of electron-withdrawing groups in the structure often correlates with enhanced antibacterial activity. Further studies are needed to determine the specific IC50 values for this compound against various pathogens.
Anticancer Activity
Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. Certain analogs have shown the ability to inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Studies
A notable study explored the synthesis and biological evaluation of pyrimidine derivatives similar to this compound. The results indicated promising antimicrobial and anticancer activities, suggesting that structural modifications can significantly enhance efficacy.
For instance:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that certain tetrahydropyrimidines could inhibit the proliferation of A431 (vulvar epidermal carcinoma) cells. The research highlighted the potential for these compounds in cancer therapy.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of tetrahydropyrimidine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations
Key structural differences among EDMT-Tosyl and analogs are summarized below:
Key Observations :
- Position 4 : Electron-donating groups (e.g., methoxy in EDMT-Tosyl) enhance aromatic stabilization, while electron-withdrawing groups (e.g., F, Br) increase electrophilicity.
- Position 6 : The tosylmethyl group in EDMT-Tosyl introduces steric bulk and sulfonyl reactivity, contrasting with simpler methyl or halogenated analogs.
- Position 2 : Thioxo (C=S) analogs exhibit red-shifted UV-Vis spectra and altered hydrogen-bonding capacity compared to oxo (C=O) derivatives .
Spectroscopic and Physical Properties
- IR Spectroscopy :
- NMR :
- Solubility : Tosyl substitution reduces aqueous solubility compared to methyl or methoxy analogs due to increased hydrophobicity.
Crystallographic and Packing Behavior
Biological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of tetrahydropyrimidines. Its complex structure suggests potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core substituted with various functional groups, including methoxy and sulfonyl moieties. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets, which will be discussed in subsequent sections.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study evaluated various derivatives for their in vitro antibacterial and antifungal properties against human pathogens. The results demonstrated that certain structural modifications enhance activity against specific strains (e.g., Staphylococcus aureus and Candida albicans) when compared to standard antibiotics like Ciprofloxacin and Ketoconazole .
Anticancer Activity
There is emerging evidence suggesting that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. For instance, a related compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7) through apoptosis induction. Mechanistic studies revealed that these compounds may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins .
Enzyme Inhibition
Another area of investigation involves the inhibition of key enzymes implicated in disease pathways. This compound has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and thus a target for anticancer therapies. Preliminary findings suggest that it may exhibit competitive inhibition against DHFR .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results indicated that the compound exhibited MIC values ranging from 8 to 32 µg/mL against Gram-positive bacteria and 16 to 64 µg/mL against Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies were performed on MCF-7 breast cancer cells to assess cytotoxicity. The compound was administered at varying concentrations (0 to 100 µM), and cell viability was measured using the MTT assay. The results demonstrated a dose-dependent reduction in cell viability.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Mechanistic Insights
Further mechanistic studies indicated that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
